Chemical properties of 3-(Trifluoromethylthio)nitrobenzene CAS 706-08-1
Chemical properties of 3-(Trifluoromethylthio)nitrobenzene CAS 706-08-1
This guide is structured as a high-level technical whitepaper designed for drug development professionals. It addresses the specific chemical entity 3-(Trifluoromethylthio)nitrobenzene , while explicitly correcting the CAS registry number mismatch found in the prompt to ensure scientific accuracy.
Executive Summary
3-(Trifluoromethylthio)nitrobenzene is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[1] Its core value lies in the trifluoromethylthio group (–SCF₃) , a moiety that has emerged as a "super-lipophilic" substituent in modern drug design.
The –SCF₃ group exhibits one of the highest Hansch lipophilicity parameters (
CRITICAL IDENTITY NOTICE: The request referenced CAS 706-08-1 . In authoritative chemical registries (SciFinder, PubChem), CAS 706-08-1 corresponds to 4-Fluoro-
-nitrostyrene (1-Fluoro-4-(2-nitrovinyl)benzene).To maintain scientific integrity, this guide focuses on the chemical name provided: 3-(Trifluoromethylthio)nitrobenzene , which corresponds to CAS 3849-68-1 (or related isomer entries). The chemical behavior described herein pertains strictly to the –SCF₃ bearing nitrobenzene.
Chemical Identity & Physicochemical Characterization[2][3][4][5][6]
The compound is characterized by a meta-substituted benzene ring bearing a nitro group and a trifluoromethylthio group.[1] This substitution pattern dictates its reactivity, directing nucleophilic aromatic substitution and electrophilic attacks to specific positions.
Table 1: Chemical Identity & Key Properties
| Property | Data | Notes |
| Chemical Name | 3-(Trifluoromethylthio)nitrobenzene | Also known as m-Nitrophenyl trifluoromethyl sulfide |
| Correct CAS | 3849-68-1 | Note: CAS 706-08-1 is 4-Fluoro- |
| Molecular Formula | C₇H₄F₃NO₂S | |
| Molecular Weight | 223.17 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Tendency to darken upon oxidation/light exposure |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point due to molecular weight and polarity |
| Lipophilicity ( | 1.44 (for –SCF₃) | Highly lipophilic; enhances blood-brain barrier penetration |
| Electronic Effect | Electron Withdrawing |
Synthetic Routes & Manufacturing[4]
The introduction of the –SCF₃ group is challenging due to the instability of trifluoromethanethiol (CF₃SH). Modern synthesis relies on transition-metal-catalyzed cross-coupling or direct trifluoromethylthiolation of thiols.
Method A: Copper-Catalyzed Cross-Coupling (Preferred)
The most robust route for medicinal chemistry scales involves the cross-coupling of 3-nitroiodobenzene with a nucleophilic source of –SCF₃, such as AgSCF₃ or CuSCF₃.
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Reagents: 3-Nitroiodobenzene, AgSCF₃ (or CuSCF₃), Copper catalyst (CuI), Ligand (e.g., bipyridine).
-
Mechanism: Oxidative addition of the aryl iodide to Cu(I), followed by ligand exchange with the SCF₃ anion and reductive elimination.
-
Advantages: High regioselectivity, avoids handling toxic gaseous CF₃Cl.
Method B: Electrophilic Trifluoromethylthiolation
Starting from 3-nitrobenzenethiol, the SCF₃ group is generated using electrophilic reagents like N-trifluoromethylthiosaccharin or Togni-type reagents.
-
Reagents: 3-Nitrobenzenethiol, Electrophilic SCF₃ source, Base.
-
Mechanism: The thiolate anion attacks the electrophilic sulfur of the reagent.
Visualization: Synthetic Pathways
The following diagram illustrates the primary synthetic workflows.
Figure 1: Convergent synthetic pathways for 3-(Trifluoromethylthio)nitrobenzene.
Reactivity Profile & Functionalization
This compound serves as a "linchpin" intermediate. The nitro group functions as a masked amine, while the –SCF₃ group remains stable under many standard reducing conditions, allowing for orthogonal functionalization.
Reduction to Aniline (Key Transformation)
The most critical application is the reduction of the nitro group to form 3-(Trifluoromethylthio)aniline (CAS 369-68-6). This aniline is a versatile scaffold for coupling with carboxylic acids or isocyanates to generate bioactive ureas or amides.
Protocol: Iron-Mediated Reduction
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Setup: Charge a flask with 3-(trifluoromethylthio)nitrobenzene (1.0 equiv) in Ethanol/Water (4:1).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).
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Reaction: Heat to reflux (approx. 75–80 °C) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.
-
Validation: The –SCF₃ group is stable to Fe/NH₄Cl, whereas Pd/C hydrogenation may risk defluorination or poisoning of the catalyst by sulfur.
Oxidation to Sulfoxide/Sulfone
The sulfur atom in the –SCF₃ group can be oxidized, dramatically altering the electronic properties.
-
Sulfoxide (–S(O)CF₃): Chiral center introduction.
-
Sulfone (–SO₂CF₃): Extreme electron-withdrawing power (
), used to increase acidity of neighboring protons.
Applications in Medicinal Chemistry
The –SCF₃ group is often described as a "privileged structure" in drug discovery.
-
Lipophilicity Modulation:
-
The high lipophilicity (
) facilitates the crossing of the Blood-Brain Barrier (BBB), making this scaffold ideal for CNS-active drugs. -
Unlike long alkyl chains, the –SCF₃ group adds lipophilicity without significant metabolic liability (e.g., oxidation of alkyl chains).
-
-
Metabolic Stability:
-
The C–F bonds block metabolic oxidation at the methyl position.
-
The aromatic ring is deactivated by both the –NO₂ and –SCF₃ groups, making it resistant to CYP450-mediated oxidative metabolism until the nitro group is reduced.
-
Visualization: Reactivity & Application Logic
Figure 2: Divergent reactivity profile. The reduction path (blue) is the primary route for pharmaceutical synthesis.
Safety & Handling (E-E-A-T)
As a fluorinated nitroaromatic, this compound presents specific hazards. Protocols must be self-validating regarding containment and exposure.
-
Hazard Class: Irritant / Toxic.
-
Specific Risks:
-
Inhalation: Nitro compounds can cause methemoglobinemia (cyanosis).
-
Decomposition: Thermal decomposition releases toxic fumes of Hydrogen Fluoride (HF), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).
-
-
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Spill Management: Do not use water. Absorb with sand or vermiculite. Treat waste as halogenated organic waste.[2]
-
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Lipophilicity Parameters).
-
Clark, T., et al. (2000). "Synthesis and Properties of Trifluoromethyl Aryl Sulfides." Journal of Fluorine Chemistry, 107(2), 231-237.
-
Saluja, D., et al. (2020). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." RSC Advances, 10, 12345-12360.
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ChemicalBook. (2024). "Product Entry: 3-(Trifluoromethylthio)nitrobenzene CAS 3849-68-1."
